molecular formula C16H20N2 B3029553 alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile CAS No. 69774-36-3

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile

Cat. No. B3029553
CAS RN: 69774-36-3
M. Wt: 240.34 g/mol
InChI Key: UVMUSKQGUXKWCB-UHFFFAOYSA-N
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Description

The compound of interest, alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile, is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and methodologies that could be relevant to the analysis of similar chemical structures. For instance, the synthesis of highly functionalized arylated benzenes, including tetraarylbenzenes, is described, which may share some synthetic pathways or structural characteristics with the compound .

Synthesis Analysis

The synthesis of complex aromatic compounds, such as tetraarylbenzenes, is discussed in the context of a non-palladium-catalyzed method, which could be relevant for the synthesis of alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile. This method involves a two-step process starting from alpha-oxo-ketene-S,S-acetals and active methylene compounds, leading to highly functionalized arylated benzenes . Additionally, the synthesis of various alpha-amino acid derivatives under phase-transfer catalysis conditions is described, which might offer insights into alternative synthetic strategies for related compounds .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1,2,3,4-tetraarylbenzenes, has been analyzed through X-ray crystallography, revealing a propeller-like arrangement of peripheral aryl rings around a central benzene ring . This information could be extrapolated to hypothesize about the molecular structure of alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile, suggesting potential conformational features and steric effects due to the presence of tetramethyl groups.

Chemical Reactions Analysis

While the specific chemical reactions of alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile are not detailed in the provided papers, the synthesis and reactivity of various aromatic and heteroaromatic compounds are discussed. For example, the synthesis of alpha-amino acid derivatives involves bis-alkylation reactions under phase-transfer catalysis conditions . The reactivity of sialyl donors in the stereoselective synthesis of alpha-(2-->9)-tetrasialic acid is also explored, which could provide insights into the reactivity of nitrile groups in similar molecular contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as photoluminescent bis-(alpha-cyano-4-methoxystyryl)benzenes, are investigated, revealing their emission characteristics in different states, including crystalline solids and liquid crystalline states . These studies could inform the analysis of the photophysical properties of alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile. Additionally, the physical properties of a 1:1 complex of tetrakis(ethylthio)pyrene with DDQ are described, including conductivity and IR spectra, which might be relevant for understanding the physical behavior of similar compounds .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

“alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” is used as a ligand in the formation of a rhodium complex, specifically Bis[rhodium(alpha,alpha,alpha’,alpha’-tetramethyl-1,3-benzenedipropionic acid)]. This complex has been identified as an efficient catalyst for C-H activation .

Thorough Summary of the Results or Outcomes Obtained

The use of this rhodium complex as a catalyst can lead to efficient C-H activation, enabling the formation of new carbon-carbon or carbon-heteroatom bonds . This can be useful in the synthesis of complex organic molecules.

It’s important to note that the applications of a chemical compound can be very broad and depend on the context in which it’s used. This compound could potentially be used in a variety of scientific research applications, including but not limited to, organic synthesis, material science, and medicinal chemistry .

Safety And Hazards

“alpha,alpha,alpha’,alpha’-Tetramethyl-1,3-benzenedipropionitrile” is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-[3-(2-cyano-2-methylpropyl)phenyl]-2,2-dimethylpropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-15(2,11-17)9-13-6-5-7-14(8-13)10-16(3,4)12-18/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMUSKQGUXKWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile

CAS RN

69774-36-3
Record name alpha,alpha,alpha',alpha'-Tetramethyl-1,3-benzenedipropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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